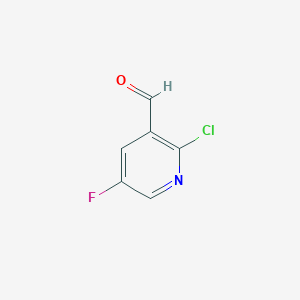

2-Chloro-5-Fluoropyridine-3-carbaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-chloro-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQFWCDQEAIYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640093 | |

| Record name | 2-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851484-95-2 | |

| Record name | 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851484-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-5-Fluoropyridine-3-carbaldehyde

CAS Number: 851484-95-2

Introduction

2-Chloro-5-Fluoropyridine-3-carbaldehyde is a halogenated pyridine derivative that serves as a versatile and valuable building block in synthetic organic chemistry. Its trifunctional nature, featuring a reactive aldehyde group, a chloro substituent amenable to nucleophilic substitution and cross-coupling reactions, and a fluoro group that can modulate physicochemical properties, makes it a significant intermediate for the synthesis of complex heterocyclic compounds. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 851484-95-2 | [1][2][3] |

| Molecular Formula | C₆H₃ClFNO | [1][2] |

| Molecular Weight | 159.55 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| SMILES String | Fc1cnc(Cl)c(C=O)c1 | [1] |

| InChI Key | IMQFWCDQEAIYJV-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD03095247 | [1] |

Synthesis

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in public literature, a plausible and widely utilized method for the preparation of related substituted pyridine-3-carbaldehydes is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Proposed Synthetic Workflow

The synthesis would likely proceed via the Vilsmeier-Haack formylation of a corresponding 2-chloro-5-fluoro-substituted pyridine precursor. The logical workflow is depicted below.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Representative Experimental Protocol (Vilsmeier-Haack Formylation)

This protocol is a representative methodology based on the synthesis of structurally similar compounds, such as 2-chloroquinoline-3-carbaldehyde. Researchers should conduct small-scale trials to optimize conditions for the specific substrate.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, cool dimethylformamide (DMF, ~3.0 eq.) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~3.0 eq.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for approximately 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Add the 2-chloro-5-fluoro-aniline precursor (~1.0 eq.) to the reaction mixture.

-

Reaction: Slowly warm the mixture to room temperature and then heat to 75-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Quenching and Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until a precipitate forms or the solution is neutral/basic. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in the strategic combination of reactive sites, allowing for the generation of diverse molecular scaffolds for drug discovery programs.

Role as a Versatile Chemical Intermediate

The presence of three distinct functional handles allows for a variety of subsequent chemical transformations:

-

Aldehyde Group: Can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, reductive amination, and condensation reactions to form imines (Schiff bases), hydrazones, or olefins (e.g., Wittig or Horner-Wadsworth-Emmons reactions).

-

Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).

-

Fluoro Group: The fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.

The following diagram illustrates the role of this compound as a central hub for generating molecular diversity.

Caption: Reaction pathways for generating molecular diversity.

Representative Experimental Protocol (Imine Formation)

This protocol describes a common reaction involving the aldehyde functional group, based on procedures for similar aldehydes.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or ethanol.

-

Amine Addition: Add the desired primary amine (1.0-1.1 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction can be catalyzed by a few drops of acetic acid. For less reactive amines, heating to 60-65 °C may be necessary.

-

Monitoring: Monitor the reaction for the consumption of the aldehyde by TLC. The formation of the imine can also be observed by ¹H NMR spectroscopy (disappearance of the aldehyde proton signal and appearance of the imine proton signal).

-

Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The resulting imine (Schiff base) can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound (CAS 851484-95-2) is a highly functionalized heterocyclic compound with significant potential as an intermediate in the synthesis of novel compounds, particularly within the pharmaceutical and agrochemical industries. Its unique combination of an aldehyde, a chloro group, and a fluoro group on a pyridine core provides medicinal chemists with a powerful tool for generating diverse molecular libraries for the discovery of new bioactive agents. The synthetic and reaction protocols outlined in this guide serve as a foundation for its effective utilization in research and development settings.

References

- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 2. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 3. Search for Application | USPTO [uspto.gov]

An In-depth Technical Guide to 2-Chloro-5-Fluoropyridine-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoropyridine-3-carbaldehyde is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive aldehyde group, a chloro leaving group, and a fluorine atom, provides a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed plausible methodologies for its synthesis and key reactions, and a discussion of its applications in the development of novel pharmaceuticals.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClFNO | [2] |

| Molecular Weight | 159.55 g/mol | [2] |

| CAS Number | 851484-95-2 | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 224.4 °C at 760 mmHg | [3] |

| Density | 1.444 g/cm³ | [3] |

| Refractive Index | 1.565 | [3] |

| Flash Point | 89.5 °C | [3] |

| InChI Key | IMQFWCDQEAIYJV-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1c(Cl)ncc(F)c1 | [1] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm).

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal.

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. Other characteristic peaks will include C-Cl, C-F, and C=N stretching vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly published. However, based on established synthetic methodologies for related pyridine carbaldehydes, a plausible synthetic route involves the Vilsmeier-Haack formylation of a suitable 2-chloro-5-fluoropyridine precursor.

Plausible Synthetic Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In this proposed synthesis, 2-chloro-5-fluoropyridine would be the starting material.

Caption: Plausible synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Chloro-5-fluoropyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-chloro-5-fluoropyridine in anhydrous dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Key Reactions and Transformations

The aldehyde and chloro functionalities of this compound allow for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Caption: Key reaction pathways of this compound.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC). This provides access to 2-chloro-5-fluoronicotinic acid derivatives, which are also valuable intermediates in drug discovery.

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (2-chloro-5-fluoropyridin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).

Wittig Reaction

The Wittig reaction with phosphorus ylides can be employed to convert the aldehyde into various alkene derivatives, allowing for carbon-carbon bond formation and further molecular elaboration.

Condensation Reactions

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines (Schiff bases). These imines can be further modified or used as intermediates in the synthesis of more complex heterocyclic systems.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing aldehyde and fluoro groups. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to further functionalize the pyridine core.

Applications in Drug Development

Fluorinated pyridine derivatives are of significant interest in the pharmaceutical industry due to the beneficial effects of fluorine incorporation on drug properties.[4] this compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules.

While this specific molecule is not directly linked to a particular signaling pathway in the available literature, its derivatives have been investigated for a range of therapeutic targets. The general importance of fluorinated pyridines in medicinal chemistry suggests its potential use in developing inhibitors for kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. The strategic placement of the reactive aldehyde and chloro groups allows for the systematic exploration of chemical space around the pyridine scaffold to optimize potency, selectivity, and pharmacokinetic profiles of new drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of reactive functional groups and the presence of a fluorine atom make it an attractive starting material for drug discovery programs. This guide provides a foundational understanding of its properties, plausible synthetic routes, and key chemical transformations, which will be of benefit to researchers and scientists working in the field of medicinal chemistry and organic synthesis.

References

In-Depth Technical Guide: 2-Chloro-5-Fluoropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 2-Chloro-5-Fluoropyridine-3-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research.

Molecular Structure and Identification

This compound is a substituted pyridine derivative with the chemical formula C₆H₃ClFNO.[1][2] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a carbaldehyde (formyl) group at the 3-position.

Molecular Diagram:

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 851484-95-2[1] |

| Molecular Formula | C₆H₃ClFNO[1][2] |

| Molecular Weight | 159.55 g/mol [1] |

| InChI | InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H[3] |

| InChIKey | IMQFWCDQEAIYJV-UHFFFAOYSA-N[2] |

| SMILES | O=Cc1c(Cl)ncc(F)c1[3] |

| Synonyms | 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde, 2-Chloro-5-fluoronicotinaldehyde[2] |

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for handling, storage, and reaction setup.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Powder or liquid | [2] |

| Density | 1.444 g/cm³ | [2] |

| Boiling Point | 224.4 °C at 760 mmHg | [2] |

| Flash Point | 89.5 °C | [2] |

| Refractive Index | 1.565 | [2] |

Spectroscopic Data

(Note: The following sections are placeholders and will be populated with specific data for this compound as it becomes available.)

¹H NMR Spectroscopy

No experimental data found in the search results.

¹³C NMR Spectroscopy

No experimental data found in the search results.

Infrared (IR) Spectroscopy

No experimental data found in the search results.

Mass Spectrometry

No experimental data found in the search results.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, general synthetic strategies for related chlorofluoropyridine derivatives can be adapted. One common approach involves the formylation of a corresponding 2-chloro-5-fluoropyridine precursor.

General Synthesis Approach (Hypothetical)

A potential synthetic route could involve the Vilsmeier-Haack formylation of 2-chloro-5-fluoropyridine. This reaction typically utilizes a formylating agent generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Reaction Workflow Diagram:

Caption: Hypothetical synthesis workflow for this compound.

Disclaimer: This proposed synthesis is based on established chemical principles for similar compounds and has not been experimentally validated from the available search results. Researchers should consult relevant literature and perform appropriate safety assessments before attempting any synthesis.

Safety, Handling, and Storage

Safety:

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

This technical guide is intended to be a living document and will be updated as more experimental data becomes available.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-Fluoropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-Fluoropyridine-3-carbaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details established synthetic pathways, complete with experimental protocols and quantitative data to support reproducibility and optimization efforts.

Introduction

This compound, with the CAS Number 851484-95-2, is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a reactive aldehyde group, a chloro substituent, and a fluoro substituent, makes it a versatile building block for the synthesis of more complex heterocyclic structures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the chloro and aldehyde functionalities provide handles for a variety of chemical transformations.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

-

Vilsmeier-Haack Formylation of 2-Chloro-5-fluoropyridine: This is a widely used and effective method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings. The reaction typically employs a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

-

Oxidation of (2-Chloro-5-fluoropyridin-3-yl)methanol: This pathway involves the synthesis of the corresponding alcohol precursor, followed by its oxidation to the desired aldehyde. This route offers an alternative approach, particularly if the starting alcohol is readily accessible.

This guide will focus on the Vilsmeier-Haack formylation route, for which more detailed, albeit general, procedural information is available in the scientific literature.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[3] This reagent then attacks the electron-rich 3-position of the 2-chloro-5-fluoropyridine ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.

Reaction Scheme:

References

An In-depth Technical Guide to 2-Chloro-5-Fluoropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-Fluoropyridine-3-carbaldehyde, a key heterocyclic building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document details its chemical properties, a plausible synthetic route, its reactivity, and its applications in drug discovery and development.

Chemical Identity and Properties

This compound, with the IUPAC name This compound , is a substituted pyridine derivative. Its structure incorporates a pyridine ring functionalized with a chlorine atom, a fluorine atom, and a reactive carbaldehyde group. These features make it a valuable intermediate for introducing the pyridyl moiety into larger molecules.

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde, 2-Chloro-5-fluoronicotinaldehyde[1] |

| CAS Number | 851484-95-2[2][3][4] |

| Molecular Formula | C₆H₃ClFNO[4] |

| Molecular Weight | 159.55 g/mol [2][4] |

| Physical Form | Solid[2] |

| Density | 1.444 g/cm³[5] |

| Boiling Point | 224.4°C at 760 mmHg[5] |

| Flash Point | 89.5°C[5] |

| InChI Key | IMQFWCDQEAIYJV-UHFFFAOYSA-N[2] |

Note: Some physical properties are based on data from chemical suppliers and may be calculated rather than experimentally determined.

Solubility: Based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in water is expected to be low.

Synthesis of this compound

The proposed synthesis would involve the formylation of a suitable 2-chloro-5-fluoropyridine precursor. The diagram below illustrates this proposed synthetic pathway.

Caption: Proposed synthesis of this compound.

This protocol is a representative procedure based on the Vilsmeier-Haack formylation of similar aromatic compounds.

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 2-chloro-5-fluoropyridine in an appropriate solvent (e.g., dichloromethane or excess DMF) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until it reaches a pH of 7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile intermediate in medicinal chemistry due to its multiple reactive sites. The aldehyde group is a key functional handle for a variety of transformations, while the halogenated pyridine ring can be further functionalized. This compound is primarily used as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[5]

The aldehyde functional group allows for several key reactions:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.

-

Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which can be further modified or used as ligands.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important derivatives.

The chloro-substituent on the pyridine ring can potentially participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or other substituents, although the reactivity is influenced by the electronic nature of the pyridine ring.

The diagram below illustrates the key reactive pathways for this molecule.

Caption: Key reaction pathways of this compound.

Representative Experimental Protocol: Schiff Base Formation

This protocol provides a general method for the condensation of this compound with a primary amine to form a Schiff base.

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol), add the desired primary amine (1.0-1.1 equivalents).

-

Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The resulting Schiff base can be purified by recrystallization from an appropriate solvent or by column chromatography if necessary.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely available, the expected spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Signals |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.8-10.2 ppm. - Aromatic protons (pyridyl): Two doublets or multiplets in the aromatic region (~7.5-8.5 ppm), showing coupling to each other and to the fluorine atom. |

| ¹³C NMR | - Carbonyl carbon (C=O): ~185-195 ppm. - Aromatic carbons: Signals in the range of ~110-160 ppm. The carbons attached to chlorine and fluorine will show characteristic shifts and C-F coupling. |

| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1700-1720 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C=C and C=N stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region. - C-F stretch: Strong absorption around 1000-1100 cm⁻¹. - C-Cl stretch: Absorption around 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (159.55 g/mol ) with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of the M⁺ peak). |

Note: These are predicted values and may vary from experimental results.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex, biologically active molecules. Its utility in medicinal chemistry and drug development is derived from the versatility of the aldehyde functional group and the potential for further modification of the substituted pyridine ring. This guide provides a foundational understanding of its properties and reactivity for researchers and scientists in the field.

References

- 1. 2-chloro-5-fluoro-3-pyridinecarbaldehyde; 2-Chloro-5-fluoro-pyridine-3-carbaldehyde; 2-chloro-5-fluoropyridine-3-carboxaldehyde; 2-Chloro-5-fluoro-3-formylpyridine; 2-chloro-5-fluoronicotinaldehyde | Chemrio [chemrio.com]

- 2. 2-Chloro-5-fluoro-pyridine-3-carbaldehyde AldrichCPR 851484-95-2 [sigmaaldrich.com]

- 3. 2-CHLORO-5-FLUORO-PYRIDINE-3-CARBALDEHYDE | 851484-95-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

Navigating the Uncharted Territory of 2-Chloro-5-Fluoropyridine-3-carbaldehyde: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

This technical guide provides a comprehensive overview of the known and inferred safety data for 2-Chloro-5-Fluoropyridine-3-carbaldehyde, a halogenated pyridine derivative of increasing interest in pharmaceutical and agrochemical research. Due to the limited availability of direct toxicological data for this specific compound, this document employs a read-across approach, leveraging data from structurally similar compounds to provide a robust preliminary safety assessment. This guide is intended to empower researchers with the necessary information to conduct risk assessments and implement safe handling procedures.

Physicochemical and Toxicological Profile

While comprehensive toxicological studies on this compound are not publicly available, its physical and chemical properties have been characterized. The following tables summarize the available quantitative data for the target compound and relevant structural analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 851484-95-2 | [1] |

| Molecular Formula | C₆H₃ClFNO | [1] |

| Molecular Weight | 159.55 g/mol | [1] |

| Appearance | Solid | [1] |

| Density | 1.444 g/cm³ | |

| Boiling Point | 224.4 °C at 760 mmHg | |

| Flash Point | 89.5 °C | |

| Storage Class | 13 (Non-Combustible Solids) | [1] |

| Water Solubility | Data not available |

Table 2: Acute Toxicity Data of Structurally Similar Compounds (Read-Across Approach)

| Compound | CAS Number | Route | Species | LD₅₀ | Source |

| 2-Chloropyridine | 109-09-1 | Oral | Mouse | 110 mg/kg | [2] |

| 2-Chloropyridine | 109-09-1 | Intraperitoneal | Mouse | 130 mg/kg | [2][3] |

| 2-Chloropyridine | 109-09-1 | Dermal | Rabbit | 64 mg/kg | [4][5] |

| Pyridine, alkyl derivatives | N/A | Oral | Rat | 2500 mg/kg | [6] |

| Pyridine, alkyl derivatives | N/A | Dermal | Rabbit | >2000 mg/kg | [6] |

Hazard Identification and GHS Classification (Inferred)

Direct GHS classification for this compound is unavailable. However, based on data from structurally related compounds such as 2-Chloro-5-fluoropyridine-3-carboxamide and 5-Fluoropyridine-3-carbaldehyde, the following hazards can be inferred.

Table 3: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis for Inference |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Data on 2-fluoropyridine and 3-fluoropyridine[7][8] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Data on 2-fluoropyridine and 3-fluoropyridine[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Data on 2-fluoropyridine and 3-fluoropyridine[7][8] |

| Acute Toxicity (Oral) | Likely Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed | Based on LD₅₀ of 2-chloropyridine[2] |

| Acute Toxicity (Dermal) | Likely Category 3 | H311: Toxic in contact with skin | Based on LD₅₀ of 2-chloropyridine[4][5] |

Potential Toxicological Mechanisms and Pathways

The toxicity of this compound is likely driven by the reactivity of its functional groups: the aldehyde and the halogenated pyridine ring.

The aldehyde group is electrophilic and can react with biological nucleophiles, such as the primary nitrogen groups on lysine residues and the thiolate groups on cysteine residues in proteins.[9][10] This can lead to the formation of covalent adducts, disrupting protein function and potentially triggering cellular stress and toxicity.[1][11] Aromatic aldehydes are generally less toxic than their low molecular weight aliphatic counterparts.[12]

The halogenated pyridine moiety can undergo metabolic activation in the liver.[2] The metabolism of halogenated aromatic compounds can sometimes lead to the formation of reactive intermediates that can cause cellular damage.[13][14] The transformation rate of pyridine derivatives is dependent on their substituents, with halogenated pyridines generally having a slower transformation rate.[15][16]

Caption: Inferred Toxicity Pathway for this compound.

Experimental Protocols: Safe Handling and Storage

Given the inferred hazards, stringent safety protocols are mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense.

-

Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended.[17]

-

Eye Protection: Chemical splash goggles are essential. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A chemical-resistant lab coat should be worn. For larger quantities, consider flame-retardant and antistatic protective clothing.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood or a well-ventilated area.[17]

Handling and Storage Workflow

A systematic workflow is critical to minimize exposure risk.

Caption: Safe Handling Workflow for Hazardous Chemical Powders.

Spill and Exposure Procedures

-

Minor Spill (Solid): For spills outside of a fume hood, personnel should leave the area and restrict access for at least 30 minutes to allow dust to settle. Wearing appropriate PPE (including a respirator), carefully sweep up the material and place it in a sealed container for disposal.[18] The area should then be cleaned with a detergent solution followed by water.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17]

-

Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes and seek medical attention.[17]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

While this compound is a promising intermediate, the absence of comprehensive safety data necessitates a cautious and well-informed approach. The information presented in this guide, based on a read-across analysis of structurally similar compounds, suggests that this compound should be handled as a substance that is irritating to the skin, eyes, and respiratory system, and is potentially toxic via oral and dermal routes. Adherence to the outlined safety protocols is paramount to ensure the well-being of all laboratory personnel. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 13. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 18. depts.washington.edu [depts.washington.edu]

Technical Guide: Spectral Analysis of 2-Chloro-5-Fluoropyridine-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a predictive overview of the spectral characteristics of 2-Chloro-5-Fluoropyridine-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data, this guide presents hypothetical, yet structurally consistent, spectral data based on the analysis of analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

Molecular Structure

IUPAC Name: this compound Chemical Formula: C₆H₃ClFNO Molecular Weight: 159.55 g/mol CAS Number: 851484-95-2

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and have not been experimentally verified. This information is intended for illustrative and predictive purposes.

2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to the aldehydic proton signal.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.1 - 10.3 | Singlet (s) | - | Aldehyde proton (-CHO) |

| ~8.6 - 8.8 | Doublet (d) | ~2.5 - 3.0 | Proton at C6 |

| ~8.0 - 8.2 | Doublet of doublets (dd) | ~8.0 - 8.5, ~2.5 - 3.0 | Proton at C4 |

2.2. ¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The aldehydic carbon will be significantly downfield.

| Chemical Shift (δ) ppm | Assignment |

| ~188 - 192 | Aldehyde Carbonyl (C=O) |

| ~158 - 162 (d) | C5 (bearing Fluorine) |

| ~150 - 154 | C2 (bearing Chlorine) |

| ~148 - 152 (d) | C6 |

| ~135 - 139 | C3 |

| ~122 - 126 (d) | C4 |

2.3. IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the carbonyl group and various vibrations from the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 - 1720 | Strong | Carbonyl (C=O) stretch |

| ~1580 - 1600 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1400 - 1450 | Medium | Aromatic ring vibrations |

| ~1200 - 1250 | Strong | C-F stretch |

| ~700 - 800 | Strong | C-Cl stretch |

2.4. MS (Mass Spectrometry) - Electron Ionization (EI)

The mass spectrum under electron ionization is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in isotopic peaks (M+2) with an approximate 3:1 ratio of intensity.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 159/161 | ~80 | [M]⁺ (Molecular ion) |

| 158/160 | ~100 | [M-H]⁺ |

| 130/132 | ~40 | [M-CHO]⁺ |

| 95 | ~30 | [M-CHO-Cl]⁺ |

Experimental Protocols

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed with a spectral width of about 250 ppm. A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons, and several thousand scans are typically accumulated to achieve a good signal-to-noise ratio.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition: A background spectrum of the clean, empty sample compartment is first recorded.[3] The salt plate with the sample film is then placed in the sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile solid, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Instrumentation: An electron ionization (EI) mass spectrometer is utilized.[4][5]

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of electrons, typically with an energy of 70 eV.[4][5] This causes ionization and fragmentation of the molecule.

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a novel chemical entity like this compound.

Caption: Workflow for spectral characterization.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-5-Fluoropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-5-Fluoropyridine-3-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document outlines the compound's physicochemical properties, offers a qualitative solubility assessment based on structurally related compounds, and provides detailed experimental protocols for determining its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility profile and for designing appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 851484-95-2 | [1][2] |

| Molecular Formula | C₆H₃ClFNO | [2][3] |

| Molecular Weight | 159.55 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 224.4°C at 760 mmHg | [3] |

| Density | 1.444 g/cm³ | [3] |

| Flash Point | 89.501°C | [3] |

Qualitative Solubility Assessment

The molecule contains a pyridine ring, which is a polar aromatic heterocycle. Pyridine itself is miscible with a wide range of solvents, including water, ethanol, ether, and chloroform, due to its ability to act as a hydrogen bond acceptor and its overall polarity.[4][5][6] The substituents on the pyridine ring of the target compound will modify its solubility:

-

Chloro and Fluoro Groups: These electronegative halogen atoms increase the molecule's polarity and can participate in dipole-dipole interactions.

-

Carbaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor, which would be expected to enhance solubility in protic solvents like water and alcohols.

Based on these features, this compound is anticipated to be soluble in a range of polar organic solvents such as ethanol, acetone, and ethyl acetate. Its solubility in water is likely to be limited but may be enhanced at acidic or basic pH due to the potential for protonation or deprotonation of the pyridine nitrogen. It is expected to have lower solubility in non-polar solvents like hexane.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, the following experimental protocols are recommended.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Chosen solvent in which solubility is to be determined

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with an excess of undissolved solid.

-

Seal the vial and place it in an orbital shaker or water bath set to a constant temperature (e.g., 25°C).

-

Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved solid.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound.

Caption: A general workflow for the determination of compound solubility.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-Fluoropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 2-Chloro-5-Fluoropyridine-3-carbaldehyde (CAS Number: 851484-95-2), a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Due to the limited availability of primary literature detailing the experimental determination of its physical constants, this document also furnishes standardized, detailed protocols for the characterization of such organic solids.

Core Physical and Chemical Data

This compound is a substituted pyridine derivative with the empirical formula C₆H₃ClFNO. It is typically encountered as a solid at room temperature. The structural and fundamental properties of the compound are summarized below.

Summary of Physical Properties

| Property | Value | Source |

| CAS Number | 851484-95-2 | |

| Molecular Formula | C₆H₃ClFNO | |

| Molecular Weight | 159.55 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 224.4°C at 760 mmHg | Echemi |

| Density | 1.444 g/cm³ | Echemi |

| Flash Point | 89.501°C | Echemi |

| InChI Key | IMQFWCDQEAIYJV-UHFFFAOYSA-N |

Note: The boiling point, density, and flash point data are sourced from commercial suppliers and have not been independently verified through published, peer-reviewed experimental protocols.

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to collect a sample. The tube is then gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[1][2]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in the heating block of a melting point apparatus or immersed in an oil bath (Thiele tube).

-

Measurement: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[2]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.

Boiling Point Determination (Microscale Method)

For small quantities of a liquid or a low-melting solid, the boiling point can be determined at a microscale level. This method relies on observing the temperature at which the vapor pressure of the substance equals the external atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with high-boiling mineral oil)

-

Rubber band or thread for attachment

Procedure:

-

Sample Preparation: Approximately 0.5 mL of the liquid (or molten solid) is placed into the small test tube. The capillary tube is then dropped in with its open end facing down.

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band or thread. The assembly is then clamped and immersed in a Thiele tube heating bath, ensuring the sample is below the oil level.[3][4]

-

Measurement: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the sample is boiling.[4]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[3][4]

-

Correction: The observed boiling point should be recorded along with the ambient atmospheric pressure, as boiling point is pressure-dependent.

Visualization of Characterization Workflow

For any newly synthesized compound like this compound, a logical workflow is followed to confirm its identity and purity. The following diagram illustrates a typical characterization sequence for a novel organic solid.

Caption: General workflow for the characterization of a synthesized organic solid.

References

A Technical Guide to 2-Chloro-5-Fluoropyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-Fluoropyridine-3-carbaldehyde is a halogenated heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis. Its pyridine core, substituted with reactive chloro and fluoro groups and a versatile carbaldehyde function, makes it an attractive starting material for the synthesis of complex molecular architectures.

The strategic placement of the substituents allows for selective chemical modifications. The chlorine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, the aldehyde group offers a gateway to a myriad of classical transformations, and the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.[1][2] This compound is particularly valuable as an intermediate for pharmaceuticals, agrochemicals, and various functional materials.[1][3]

This technical guide provides a comprehensive overview of its properties, a representative synthetic protocol, and its applications, with a focus on its role in the drug discovery process.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 851484-95-2 | [4][5][6] |

| Molecular Formula | C₆H₃ClFNO | [5][6] |

| Molecular Weight | 159.55 g/mol | [5] |

| Physical Form | Solid | |

| Boiling Point | 224.4°C at 760 mmHg | [6] |

| Density | 1.444 g/cm³ | [6] |

| InChI Key | IMQFWCDQEAIYJV-UHFFFAOYSA-N | [6] |

| MDL Number | MFCD03095247 | |

Synthesis and Experimental Protocols

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and analogue preparation. The synthesis of substituted pyridine-3-carbaldehydes is often achieved through Vilsmeier-Haack type formylation reactions on suitable precursors.[7][8] Below is a representative, generalized protocol based on established chemical principles for analogous structures.

General Synthetic Workflow

The synthesis typically involves the formylation of a pre-functionalized pyridine ring. This process highlights the controlled introduction of the key aldehyde group onto the heterocyclic scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 4. 2-CHLORO-5-FLUORO-PYRIDINE-3-CARBALDEHYDE | 851484-95-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to 2-Chloro-5-Fluoropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Characteristics of 2-Chloro-5-Fluoropyridine-3-carbaldehyde

Introduction: this compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an aldehyde group on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, particularly in the fields of medicinal chemistry and agrochemical research.

Chemical and Physical Properties

This compound is typically a solid at room temperature. The presence of the electron-withdrawing chlorine and fluorine atoms, along with the aldehyde functionality, significantly influences the reactivity of the pyridine ring, making it susceptible to various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 851484-95-2 | [1] |

| Molecular Formula | C₆H₃ClFNO | [1] |

| Molecular Weight | 159.55 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C6H3ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H | |

| InChI Key | IMQFWCDQEAIYJV-UHFFFAOYSA-N | |

| SMILES | Fc1cnc(Cl)c(C=O)c1 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of substituted pyridine-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Proposed General Synthetic Workflow:

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[1][3] The aldehyde group is readily transformed into other functional groups or used in condensation reactions, while the chloro and fluoro substituents can be modified through various cross-coupling and nucleophilic substitution reactions.

Role in Drug Discovery and Agrochemical Development

The pyridine scaffold is a common motif in many biologically active compounds. The specific substitution pattern of this compound allows for the introduction of diverse functionalities, enabling the exploration of chemical space in drug discovery and the development of new pesticides. For instance, related 2-chloropyridine derivatives are key intermediates in the synthesis of potent herbicides and insecticides.[3]

Illustrative Reaction Pathway:

The aldehyde functionality of this compound can readily undergo condensation reactions with various amines to form Schiff bases (imines). These imines can be further modified or can themselves be biologically active.

Caption: Condensation reaction to form Schiff bases.

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the pyridine ring and an aldehyde proton signal (typically δ 9-10 ppm). |

| ¹³C NMR | Signals for the pyridine ring carbons, with the carbon of the aldehyde group appearing significantly downfield (typically δ 180-200 ppm). The carbons attached to fluorine and chlorine will show characteristic splitting and chemical shifts. |

| FT-IR | A strong carbonyl (C=O) stretching band for the aldehyde (around 1700 cm⁻¹). C-Cl and C-F stretching bands, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its versatile reactivity allows for the construction of a wide array of complex heterocyclic structures. Further research into the synthesis and applications of this compound is likely to yield new and valuable discoveries in organic and medicinal chemistry.

References

An In-depth Technical Guide to 2-Chloro-5-Fluoropyridine-3-carbaldehyde: Synthesis, Reactions, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoropyridine-3-carbaldehyde is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde group, a nucleophilically displaceable chlorine atom, and a fluorine atom, offers a rich platform for the synthesis of complex heterocyclic scaffolds. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, characteristic reactions, and potential applications in drug discovery. Due to the limited specific literature on this exact compound, this guide also draws upon established methodologies for closely related analogs to propose plausible synthetic and reaction pathways.

Introduction

Halogenated pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals. The introduction of a fluorine atom, in particular, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound combines the synthetic versatility of a pyridine scaffold with the unique electronic properties of its substituents. The aldehyde functionality serves as a handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, while the 2-chloro position is susceptible to nucleophilic aromatic substitution. This combination makes it a valuable intermediate for the synthesis of diverse compound libraries for biological screening.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported, its basic properties can be summarized from available supplier information.

| Property | Value | Reference |

| CAS Number | 851484-95-2 | [1][2] |

| Molecular Formula | C₆H₃ClFNO | [1][3] |

| Molecular Weight | 159.55 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 224.4°C at 760 mmHg | [3] |

| Density | 1.444 g/cm³ | [3] |

| Flash Point | 89.5°C | [3] |

Synthesis of this compound

A potential synthetic pathway could involve the Vilsmeier-Haack formylation of a suitable 2-chloro-5-fluoropyridine precursor. The general workflow for such a synthesis is depicted below.

Caption: Proposed Vilsmeier-Haack formylation route.

Plausible Experimental Protocol (Analogous to Quinoline Synthesis)[5]

-

Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C with constant stirring.

-

Reaction: The 2-chloro-5-fluoropyridine precursor is added portion-wise to the prepared Vilsmeier reagent. The reaction mixture is then heated (e.g., to 60°C) for several hours to ensure complete formylation.

-

Work-up: The reaction mixture is carefully poured into ice-water to quench the reaction. The resulting precipitate, the desired carbaldehyde, is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure this compound.

Chemical Reactions of this compound

The reactivity of this compound is dictated by its three functional groups: the aldehyde, the chloro substituent, and the fluoro substituent. This allows for a variety of chemical transformations to build molecular complexity.

Reactions at the Aldehyde Group

The aldehyde group is a versatile functional handle for various transformations, including condensation reactions to form imines (Schiff bases), and subsequent cyclization reactions.

A study on the related 2-chloro-5-methylpyridine-3-carbaldehyde demonstrated its facile condensation with various primary amines to yield the corresponding imines in excellent yields.[5]

Caption: Formation of a Schiff base from the carbaldehyde.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse derivatives. The fluorine at the 5-position further enhances the electrophilicity of the pyridine ring, facilitating this substitution.

The general workflow for an SNAr reaction is illustrated below.

Caption: General scheme for SNAr at the 2-position.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is scarce in the public domain, its structural motifs are present in numerous biologically active compounds. Fluorinated pyridines are key components in many approved drugs due to their ability to enhance metabolic stability and binding affinity.[6]

Derivatives of similar pyridine carbaldehydes have been investigated for a range of therapeutic targets. For instance, novel pyrimidine-5-carbonitrile derivatives synthesized from related precursors have shown potential as anti-proliferative agents and VEGFR-2 inhibitors.[7] The aldehyde functionality of this compound provides a convenient entry point for the synthesis of such complex heterocyclic systems.

A general workflow for the utilization of this compound in a drug discovery program is outlined below.

Caption: Role in a typical drug discovery cascade.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. While specific literature detailing its synthesis and reactivity is limited, established chemical principles and analogies to related compounds provide a solid foundation for its use in the laboratory. Its trifunctional nature offers a wealth of opportunities for the creation of novel and complex molecular architectures with potential applications in drug discovery and materials science. Further research into the specific reaction conditions and biological activities of its derivatives is warranted to fully unlock the potential of this versatile chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. 2-Chloro-5-fluoro-pyridine-3-carbaldehyde AldrichCPR 851484-95-2 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-5-Fluoropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoropyridine-3-carbaldehyde is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry, agrochemical research, and materials science.[1] Its structure incorporates three key reactive sites: a reactive aldehyde group at the C3 position, a chlorine atom at the C2 position amenable to cross-coupling reactions, and a fluorine atom at the C5 position that modulates the electronic properties of the pyridine ring. The aldehyde functional group allows for a variety of transformations, including reductive amination and condensation reactions, while the chloro group is a prime site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] These characteristics make it a valuable precursor for the synthesis of a diverse array of complex heterocyclic compounds and potential therapeutic agents.[1]

Application Notes

The strategic placement of the chloro, fluoro, and carbaldehyde groups on the pyridine scaffold allows for selective and sequential functionalization, enabling the construction of diverse molecular libraries.

-

Medicinal Chemistry: Pyridine-based scaffolds are prevalent in numerous approved drugs and clinical candidates. Derivatives of this compound serve as key intermediates in the synthesis of potential therapeutic agents. For instance, this scaffold is utilized in developing inhibitors for crucial biological pathways, such as the PD-1/PD-L1 interaction, which is a key target in cancer immunotherapy.[1] The aldehyde can be converted into various amine derivatives to explore structure-activity relationships, while the chloro position can be functionalized to introduce aryl or heteroaryl moieties that can interact with specific binding pockets of target proteins.

-

Agrochemical Development: In the field of agrochemicals, this compound acts as a critical intermediate for the generation of novel pesticides and herbicides.[1] The derivatives synthesized from this building block have demonstrated high efficacy in pest and weed control.[1]

-

Synthetic Versatility: The aldehyde group is a versatile handle for chain extension and the introduction of nitrogen-containing functional groups. The chlorine atom, being on an electron-deficient pyridine ring, is activated towards nucleophilic aromatic substitution and is an excellent partner in various cross-coupling reactions.

Key Synthetic Pathways

Below are protocols for three common and powerful transformations starting from this compound, leading to the formation of imines (Schiff bases), secondary/tertiary amines, and biaryl compounds.

Experimental Protocols

Protocol 1: Synthesis of Imines via Condensation Reaction

This protocol describes the formation of a Schiff base (imine) by the condensation of the aldehyde with a primary amine. This reaction is typically straightforward and often proceeds in high yield.[4]

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Ethanol (or Methanol)

-